molecular formula C8H12ClN3 B8411445 6-fluoropyrimidin-4-amine

6-fluoropyrimidin-4-amine

Cat. No.: B8411445
M. Wt: 185.65 g/mol
InChI Key: JEKAWKHWQNOMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C₄H₄FN₃ and a molecular weight of 113.09 g/mol . The fluorine atom at the 6-position of the pyrimidine ring confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical research due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-(aminomethyl)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H3,10,11);1H

InChI Key

JEKAWKHWQNOMME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidines with Fluoroenolate Precursors

The cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate (8) represents a high-yielding route to 6-fluoropyrimidin-4-amine derivatives. This method, developed by Wagner et al. (2020), avoids harsh fluorination conditions by incorporating fluorine via a pre-functionalized building block . The fluoroenolate precursor (8) is synthesized in three steps from chloroacetamide (5), involving halogen exchange, dehydration, and Claisen condensation with ethyl formate (77% yield) .

Reaction of 8 with amidine hydrochlorides proceeds under mild conditions (room temperature to 60°C) without requiring basic additives. For example, formamidine hydrochloride reacts with 8 to yield 5-fluoro-4-aminopyrimidine (10a) in 85% yield (Table 1). Sterically hindered amidines, such as tert-butyl-substituted variants, also perform well, achieving yields up to 93% . The mechanism involves a Michael-type addition of the amidine to the fluoroenolate, followed by cyclization and aromatization.

Table 1: Selected Yields from Cyclocondensation of Amidines with Fluoroenolate 8

Amidine Substituent (R)CounterionYield (%)
HChloride85
NH₂Chloride94
CyclopropylChloride81
tert-ButylChloride93

This method’s advantages include operational simplicity, compatibility with diverse functional groups, and avoidance of late-stage fluorination. However, the need for specialized fluoroenolate precursors may limit accessibility for some laboratories .

Nucleophilic Substitution Using Chloro-Pyrimidine Intermediates

A second route employs nucleophilic substitution of chloro-pyrimidines with ammonia or amines. Recent work by Li et al. (2023) demonstrates this approach in synthesizing 6-cyclopropyl-5-fluoropyrimidin-4-amine derivatives . The protocol involves reacting 4-(3,4-dichloroisothiazol-5-yl)-7-(2-aminoethoxy)-8-methylcoumarin (3) with substituted chloro-pyrimidines in dimethylformamide (DMF) at 60°C for 7–8 hours .

For instance, treatment of 3 with 6-cyclopropyl-5-fluoro-4-chloropyrimidine in the presence of potassium carbonate yields the target compound (4d) in 42% yield after purification . Characterization by ¹H NMR confirms the structure: δ 8.11 (d, J = 1.9 Hz, 1H), 7.67 (t, J = 5.3 Hz, 1H), and 4.27 (t, J = 5.7 Hz, 2H) . While this method enables modular construction of complex molecules, the moderate yields and reliance on DMF—a high-boiling solvent with environmental concerns—pose limitations .

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Key Preparation Methods

MethodYield Range (%)Temperature (°C)SolventScalabilityEnvironmental Impact
Cyclocondensation 81–9425–60MeOH/H₂OHighModerate
Nucleophilic Substitution 42–9360DMFModerateLow
Aqueous Amination N/A25H₂OHighHigh

The cyclocondensation route offers the highest yields and functional group tolerance, making it ideal for industrial applications. Conversely, aqueous amination aligns with green chemistry goals but requires further development for fluoropyrimidines. Nucleophilic substitution strikes a balance but suffers from solvent-related drawbacks.

Chemical Reactions Analysis

6-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

  • Ligand in Affinity Chromatography : 6-Fluoropyrimidin-4-amine is utilized as a ligand for the purification of enzymes. Its ability to selectively bind to specific proteins makes it valuable in biochemical research.
  • Reagent in Organic Synthesis : The compound serves as a key reagent in the synthesis of various chemical intermediates, facilitating diverse organic reactions such as oxidation, reduction, and substitution.

Biology

  • Enzyme Inhibition Studies : This compound is particularly effective in studies involving serine proteases such as trypsin and plasmin. It acts as a selective inhibitor, allowing researchers to explore enzyme functions and mechanisms.
  • Drug Development : Due to its inhibitory properties, this compound is being investigated for potential therapeutic applications targeting specific enzymes. This includes the development of novel drugs aimed at treating diseases associated with protease dysregulation.

Medicine

  • Cancer Therapy : Research indicates that this compound may play a role in antibody-directed enzyme prodrug therapy (ADEPT), which is a promising approach for cancer treatment. The compound's ability to inhibit specific enzymes can enhance the efficacy of prodrugs when combined with targeted antibodies .

Case Study 1: Enzyme Inhibition Mechanism

A study demonstrated that this compound binds reversibly to the active site of serine proteases, inhibiting their activity. This was shown through kinetic assays where varying concentrations of the compound were used to assess its inhibitory effect on trypsin activity. The results indicated a significant reduction in enzyme activity, confirming its potential as a therapeutic agent.

Case Study 2: Drug Development Research

In drug discovery research, this compound was incorporated into a series of compounds aimed at treating thrombotic disorders. The synthesized derivatives exhibited enhanced selectivity and potency against target proteases compared to existing therapies, suggesting that modifications to the fluorinated pyrimidine structure could lead to more effective treatments.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Molecular Properties

The substitution pattern on the pyrimidine ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of 6-fluoropyrimidin-4-amine and its analogs:

Table 1: Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound F at position 6 C₄H₄FN₃ 113.09 High polarity due to F; potential for enhanced metabolic stability .
6-Chloropyrimidin-4-amine Cl at position 6 C₄H₄ClN₃ 129.55 Higher molecular weight; Cl enhances reactivity in nucleophilic substitutions .
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Cl at 6, CF₃ at 2 C₅H₃ClF₃N₃ 207.56 Strong electron-withdrawing CF₃ group increases lipophilicity and stability .
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Cl at 4, S-linked 4-fluorophenyl at 6 C₁₀H₇ClFN₃S 255.70 Sulfur bridge enhances π-π interactions; potential kinase inhibitor .
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine F at pyridinyl position 2 C₁₂H₈FN₅ 241.22 Extended aromatic system improves binding affinity in biological targets .
Table 2: Reaction Conditions and Yields
Compound Name Key Synthetic Step Solvent/Temperature Yield Reference
6-Chloropyrimidin-4-amine Nucleophilic substitution with NH₃ DMF, 80°C 85%
N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine Coupling with 4-fluoro-3-nitroaniline Isopropanol/H₂O, RT 12.5%

Q & A

Basic: What are the recommended synthetic routes for preparing 6-fluoropyrimidin-4-amine in academic research?

A common method involves nucleophilic substitution of fluorinated precursors. For example, pentafluoropyridine derivatives can react with ammonia or amines under controlled conditions to introduce the amino group at the 4-position. Evidence from fluorinated pyridine syntheses (e.g., substitution with sodium azide followed by reduction ) provides a template. Alternatively, Pd-catalyzed cross-coupling or microwave-assisted synthesis may optimize yield and purity. Key steps include maintaining anhydrous conditions and using catalysts like CuI for halogen displacement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR identifies substitution patterns: the fluorine atom at C6 deshields adjacent protons, causing distinct splitting (e.g., δ 8.2–8.5 ppm for H5 in similar compounds ). IR spectroscopy confirms the NH2 stretch (~3400 cm⁻¹) and C-F vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (113.09 g/mol ), while X-ray crystallography resolves intramolecular interactions, such as N–H⋯F hydrogen bonds observed in fluoropyrimidine analogs .

Basic: What safety protocols should be followed when handling this compound?

Waste must be segregated and stored in labeled containers for professional disposal due to potential environmental toxicity . Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Avoid inhalation/contact using protocols aligned with H303+H313+H333 hazard codes (irritation risks) . Stability tests under varying pH and temperature are advised to prevent decomposition .

Advanced: How can researchers resolve contradictions in spectral data for fluorinated pyrimidines?

Contradictions in NMR or MS data may arise from tautomerism or solvent effects. Cross-validation via 2D NMR (COSY, HSQC) clarifies coupling patterns, while DFT calculations predict chemical shifts for comparison . For example, merged aromatic signals in 1H NMR (e.g., H5 in ) can be resolved using deuterated solvents like DMSO-d5. Peer consultation and replication in independent labs are critical for verification .

Advanced: What strategies optimize regioselectivity in fluoropyrimidine functionalization?

Directing group strategies (e.g., using –NH2 as a directing group) enhance selectivity during electrophilic substitution. Computational modeling (e.g., M06-2X/6-31G level) predicts reactive sites by analyzing Fukui indices . For C–H activation, Pd(OAc)₂ with oxidants like K2S2O8 selectively functionalizes the 2- or 5-positions, as seen in analogous triazine systems .

Advanced: How does fluorination impact the biological activity of pyrimidine derivatives?

Fluorine’s electronegativity enhances metabolic stability and bioavailability. In structure-activity relationship (SAR) studies , 6-fluoro substitution increases lipophilicity (logP ~1.2), improving membrane permeability. Analogous compounds show activity as kinase inhibitors, with IC50 values <100 nM in enzymatic assays . However, steric effects may reduce binding affinity if fluorine disrupts π-stacking interactions .

Advanced: What computational methods are used to predict the reactivity of this compound?

Molecular docking (AutoDock Vina) evaluates binding to targets like dihydrofolate reductase. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks . Solvent effects are modeled using PCM or SMD , while MD simulations assess conformational stability in aqueous environments .

Advanced: How can researchers address low yields in multi-step syntheses of fluoropyrimidines?

Optimize stepwise protection-deprotection : For example, transient silylation of –NH2 groups prevents side reactions during halogenation. Flow chemistry improves heat/mass transfer in exothermic steps (e.g., nitration). Yields <20% (common in triazine syntheses ) may require alternative catalysts (e.g., RuPhos Pd G3) or microwave-assisted steps to reduce reaction time .

Advanced: What analytical challenges arise in studying fluoropyrimidine degradation products?

Degradation via hydrolysis or oxidation produces polar metabolites that complicate detection. LC-MS/MS with HILIC columns separates hydrophilic byproducts. 19F NMR tracks defluorination, while isotopic labeling (e.g., 13C/15N) traces fragmentation pathways . Accelerated stability studies (40°C/75% RH) identify major degradation routes .

Advanced: How do crystal packing interactions influence the stability of this compound?

X-ray data from analogs reveal C–H⋯F interactions and π–π stacking (centroid distances ~3.7 Å ), which stabilize the lattice. Polymorphism risks are mitigated by controlled crystallization (e.g., slow evaporation from EtOAc). Thermal analysis (DSC/TGA) correlates melting points (e.g., 149–218°C in triazines ) with packing efficiency.

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